4-(Bromomethyl)pyridazine
CAS No.: 1253790-86-1
Cat. No.: VC8223755
Molecular Formula: C5H5BrN2
Molecular Weight: 173.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253790-86-1 |
|---|---|
| Molecular Formula | C5H5BrN2 |
| Molecular Weight | 173.01 |
| IUPAC Name | 4-(bromomethyl)pyridazine |
| Standard InChI | InChI=1S/C5H5BrN2/c6-3-5-1-2-7-8-4-5/h1-2,4H,3H2 |
| Standard InChI Key | XYISTKLMNCHVRS-UHFFFAOYSA-N |
| SMILES | C1=CN=NC=C1CBr |
| Canonical SMILES | C1=CN=NC=C1CBr |
Introduction
Chemical Synthesis and Manufacturing
Bromination of 4-Methylpyridine
The primary synthetic route to 4-(Bromomethyl)pyridine involves the bromination of 4-methylpyridine. This reaction typically employs brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. A patented method describes the use of trimethylamine to stabilize the intermediate 4-bromo-methylpyridine, which is subsequently converted to (4-pyridylmethyl)trimethyl ammonium bromide. This quaternary ammonium salt reacts with sodium methoxide to yield 4-methoxymethylpyridine, demonstrating a total yield of 68–72% under optimized conditions .
Table 1: Synthetic Pathways to 4-(Bromomethyl)pyridine Derivatives
Large-Scale Production Considerations
Industrial-scale production prioritizes cost-effectiveness and safety. The use of 4-methylpyridine as a feedstock is advantageous due to its commercial availability and low cost (~$50/kg). Bromination reactions are conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran to minimize hydrolysis side reactions. Post-synthesis purification often involves recrystallization from ethanol-water mixtures, achieving >98% purity as confirmed by HPLC .
Physical and Chemical Properties
Structural and Thermodynamic Data
4-(Bromomethyl)pyridine hydrobromide (CAS 73870-24-3) crystallizes in a monoclinic lattice with a melting point of 189–192°C. Its molecular formula (C₆H₇Br₂N) corresponds to a molecular weight of 252.93 g/mol and a calculated logP value of 2.93, indicating moderate lipophilicity. The compound exhibits limited solubility in water (<1 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 252.93 g/mol |
| Melting Point | 189–192°C |
| logP | 2.93 |
| Solubility (Water) | <1 g/L |
| GHS Classification | Corrosive (Category 1B) |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 2H, pyridine-H), 7.52 (d, J = 5.2 Hz, 2H, pyridine-H), 4.72 (s, 2H, CH₂Br) .
-
IR (KBr): 3065 cm⁻¹ (C-H aromatic), 2920 cm⁻¹ (C-H aliphatic), 1580 cm⁻¹ (C=N) .
Applications in Scientific Research
Pharmaceutical Intermediates
4-(Bromomethyl)pyridine derivatives serve as key intermediates in angiogenesis inhibitors. For instance, coupling with propionaldehyde via photoredox catalysis enables the synthesis of α-methylene pyridyl compounds, which are precursors to anti-angiogenic agents targeting diabetic retinopathy (e.g., compound 12, IC₅₀ = 19 nM) .
Agrochemical Development
In agrochemistry, quaternized derivatives like (4-pyridylmethyl)trimethyl ammonium bromide enhance herbicidal activity. Field trials demonstrate a 40% increase in glyphosate uptake when formulated with these surfactants .
Materials Science
The compound’s bromomethyl group facilitates post-polymerization modifications. Grafting onto polystyrene backbones yields ion-exchange resins with a capacity of 3.2 meq/g, suitable for water purification systems .
Mechanistic Insights and Reaction Pathways
Photoredox Coupling Mechanisms
In the presence of fac-Ir(ppy)₃ and visible light, 4-(Bromomethyl)pyridine undergoes single-electron transfer to generate a pyridinium radical. This species couples with enamine intermediates derived from aldehydes, enabling asymmetric α-benzylation with enantiomeric excess (ee) up to 97% .
Figure 1: Proposed mechanism for enantioselective benzylation
Key steps: (i) Radical generation via Ir-mediated reduction; (ii) Enamine formation; (iii) Stereoselective C–C bond formation .
Nucleophilic Substitution Reactions
The bromomethyl group undergoes SN2 displacement with diverse nucleophiles:
-
Methoxide: Forms 4-methoxymethylpyridine (k = 0.15 L/mol·s at 25°C) .
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Amines: Yields quaternary ammonium salts for surfactant applications .
Comparative Analysis with Related Compounds
Halogenated Pyridines
| Compound | Substituents | Reactivity | Applications |
|---|---|---|---|
| 4-(Bromomethyl)pyridine | –CH₂Br | High | Drug synthesis |
| 4-(Chloromethyl)pyridine | –CH₂Cl | Moderate | Polymer crosslinking |
| 2-(Trifluoromethyl)pyridine | –CF₃ | Low | Fluorinated materials |
The bromine atom’s polarizability enhances leaving-group ability, making 4-(Bromomethyl)pyridine 10× more reactive than its chloro analog in SN2 reactions.
Recent Advancements and Research Trends
Enantioselective Catalysis
Recent work by MacMillan et al. (2025) demonstrates the use of chiral imidazolidinone catalysts to achieve ee values >90% in aldol reactions. This methodology bypasses traditional transition-metal catalysts, reducing heavy-metal waste .
Sustainable Bromination Methods
Microwave-assisted bromination reduces reaction times from 12 hours to 30 minutes, achieving 89% yield with 50% less Br₂ consumption .
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